molecular formula C7H9IN2 B2640823 2-Iodo-4,6-dimethylpyridin-3-amine CAS No. 2378806-58-5

2-Iodo-4,6-dimethylpyridin-3-amine

Cat. No.: B2640823
CAS No.: 2378806-58-5
M. Wt: 248.067
InChI Key: ALASQIFHXKASJA-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9IN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the iodination of 4,6-dimethylpyridin-3-amine. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4,6-dimethylpyridin-3-amine depends on the specific application and reaction it is involved inThe methyl groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyridin-3-amine
  • 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine

Uniqueness

2-Iodo-4,6-dimethylpyridin-3-amine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated pyridines may not. This makes it a valuable compound in synthetic chemistry for creating novel molecules .

Properties

IUPAC Name

2-iodo-4,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALASQIFHXKASJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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